molecular formula C19H22Cl2N2O B6015599 [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride

Cat. No.: B6015599
M. Wt: 365.3 g/mol
InChI Key: XQCMLPAYELHSRL-UHFFFAOYSA-N
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Description

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenylmethyl group and a 4-methylphenylmethanone group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chlorophenylmethyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorophenylmethyl group.

    Addition of 4-Methylphenylmethanone Group: The final step involves the reaction of the intermediate with 4-methylbenzoyl chloride to form the desired compound. This reaction is typically carried out in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the 4-methylphenylmethanone moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery programs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and the aromatic groups play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone
  • [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrobromide
  • [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydroiodide

Uniqueness

The hydrochloride salt form of the compound offers improved solubility and stability compared to its free base or other salt forms. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O.ClH/c1-15-5-7-17(8-6-15)19(23)22-11-9-21(10-12-22)14-16-3-2-4-18(20)13-16;/h2-8,13H,9-12,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCMLPAYELHSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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